Meta‑ vs. Ortho‑Carboxy Regioisomerism: Identical Gross Properties, Critically Different Spatial Orientation
The meta (3‑carboxy) isomer CAS 1131594-98-3 and the ortho (2‑carboxy) isomer CAS 1131594-99-4 share identical molecular formula (C₁₈H₂₆N₂O₄), molecular weight (334.41), calculated XlogP (0.1), TPSA (70.1 Ų), H‑bond donor count (1), H‑bond acceptor count (5), and rotatable bond count (5) . The sole physicochemical differentiator is the position of the carboxylic acid on the phenyl ring, which determines the directionality of the carboxy‑terminated exit vector. In fragment‑based or PROTAC‑linker design, this geometric parameter controls conjugation efficiency and target‑ligase ternary complex formation; the meta orientation provides a distinct bite angle compared to the ortho isomer, which may be critical for retaining linker linearity [1].
| Evidence Dimension | Carboxylic acid substitution position on phenyl ring |
|---|---|
| Target Compound Data | Meta (3‑carboxy): XlogP 0.1; TPSA 70.1 Ų; MW 334.41; HBD 1; HBA 5; RotB 5 (CAS 1131594-98-3) |
| Comparator Or Baseline | Ortho (2‑carboxy) isomer CAS 1131594-99-4: XlogP 0.1; TPSA 70.1 Ų; MW 334.41; HBD 1; HBA 5; RotB 5 |
| Quantified Difference | No difference in computed bulk properties; differentiation arises entirely from spatial orientation of the carboxy group. |
| Conditions | Calculated properties from 960 Chemical Network (chem960.com); identical computational method for both entries. |
Why This Matters
For procurement decisions, the meta isomer is non‑interchangeable with the ortho isomer because the exit‑vector geometry directly governs downstream conjugation yield and biological ternary complex topology.
- [1] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Sci. Rep. 12, 13488 (2022). View Source
